molecular formula C8H6Cl2N4S B3043483 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol CAS No. 874800-46-1

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol

Cat. No.: B3043483
CAS No.: 874800-46-1
M. Wt: 261.13 g/mol
InChI Key: SNNYHFXICBEZEK-UHFFFAOYSA-N
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Description

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting intermediate is then cyclized to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of agrochemicals, such as herbicides and fungicides.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol
  • 4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazole-3-thiol
  • 4-Amino-5-(3,4-dimethylphenyl)-1,2,4-triazole-3-thiol

Uniqueness

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new therapeutic agents and agrochemicals.

Properties

IUPAC Name

4-amino-3-(3,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4S/c9-5-2-1-4(3-6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYHFXICBEZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=S)N2N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol

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